molecular formula C22H14 B8619262 1-Phenylpyrene CAS No. 5101-27-9

1-Phenylpyrene

Cat. No. B8619262
Key on ui cas rn: 5101-27-9
M. Wt: 278.3 g/mol
InChI Key: QRVQUBKLRBKFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989802B2

Procedure details

A mixed solution of 9.4 g of 1-bromopyrene, 4.5 g of phenylboronic acid, 13 g of cesium carbonate, 348 mg of (tri-tert-butylphosphine) tetrafluoroborate, 575 mg of bis(dibenzylideneacetone)palladium(0), and 33 ml of 1,4-dioxane was heated and stirred at 100° C. for 3 hours under a nitrogen stream. The solution was cooled to room temperature and then filtered through celite. The filtrate was evaporated, and the resulting concentrate was purified by silica gel column chromatography and dried under vacuum to give 7.8 g of 1-phenylpyrene.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
575 mg
Type
catalyst
Reaction Step One
Quantity
348 mg
Type
catalyst
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].F[B-](F)(F)F.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.O1CCOCC1>[C:18]1([C:9]2[C:8]3[C:17]4=[C:16]5[C:5](=[CH:6][CH:7]=3)[CH:4]=[CH:3][CH:2]=[C:15]5[CH:14]=[CH:13][C:12]4=[CH:11][CH:10]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
cesium carbonate
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
575 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
348 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
33 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hours under a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CONCENTRATION
Type
CONCENTRATION
Details
the resulting concentrate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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